molecular formula C9H9ClO3 B13670407 Methyl 2-chloro-3-hydroxy-4-methylbenzoate

Methyl 2-chloro-3-hydroxy-4-methylbenzoate

Cat. No.: B13670407
M. Wt: 200.62 g/mol
InChI Key: WUAOSSBUAQJCJB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro, hydroxy, and methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-3-oxo-4-methylbenzoate.

    Reduction: Formation of methyl 3-hydroxy-4-methylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-3-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-chloro-3-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the hydroxy and chloro groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-hydroxybenzoate
  • Methyl 3-hydroxy-4-methoxybenzoate
  • Methyl 2-chloro-4-hydroxy-3-methylbenzoate

Uniqueness

Methyl 2-chloro-3-hydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the position of the chloro and hydroxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-chloro-3-hydroxy-4-methylbenzoate

InChI

InChI=1S/C9H9ClO3/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4,11H,1-2H3

InChI Key

WUAOSSBUAQJCJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Cl)O

Origin of Product

United States

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